

Application Notes: ATPase Inhibition Assay for SARS-CoV-2 Nsp13

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Compound of Interest

Compound Name: SARS-CoV-2 nsp13-IN-1

Cat. No.: B15565306

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Introduction

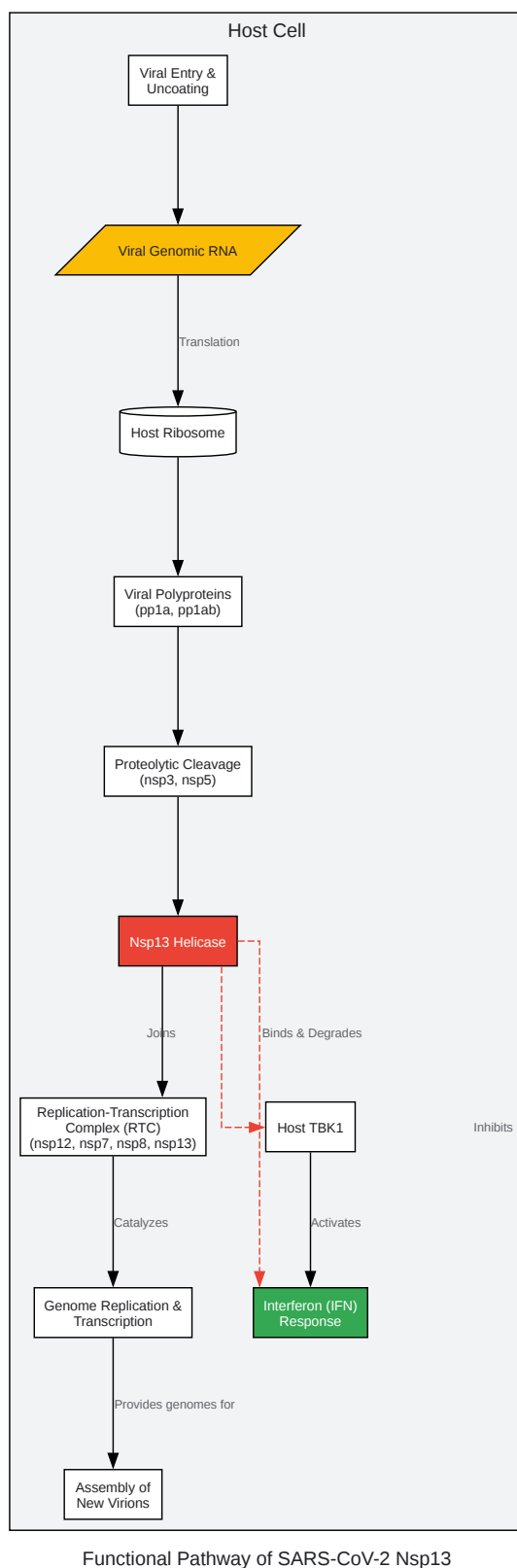
The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for the viral life cycle, possessing both helicase and nucleoside triphosphatase (NTPase) activities.[1][2][3] As a helicase, it unwinds double-stranded RNA and DNA structures in a 5' to 3' direction, a process essential for viral replication and transcription.[4][5][6] This enzymatic function is powered by the hydrolysis of ATP, making the ATPase activity of nsp13 a prime target for antiviral drug development.[6] Nsp13 is highly conserved among coronaviruses, suggesting that its inhibitors could serve as broad-spectrum antiviral agents.[2][7] This document provides a detailed protocol for an in vitro ATPase inhibition assay using the specific inhibitor, nsp13-IN-1.

Principle of the Assay

The assay quantifies the ATPase activity of nsp13 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common and robust method is the malachite green assay, where a phosphomolybdate-malachite green complex is formed in the presence of free phosphate.[7][8] This complex has a strong absorbance at approximately 620-650 nm, which is directly proportional to the amount of Pi generated and, therefore, to the enzyme's activity. The potency of an inhibitor, such as nsp13-IN-1, is determined by measuring the reduction in Pi release in its presence.

Functional Role of SARS-CoV-2 Nsp13

Nsp13 is a multifunctional protein central to the viral replication-transcription complex (RTC). Its primary role is to unwind RNA secondary structures in the viral genome, allowing the RNA-dependent RNA polymerase (nsp12) to proceed.[4] Additionally, nsp13 is involved in the 5' capping of viral RNA, which protects it from host immune recognition.[4] Beyond its replication functions, nsp13 also acts as an antagonist of the host's innate immune response by suppressing interferon production, partly through its interaction with host proteins like TBK1.[9] [10]



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Caption: Functional pathway of SARS-CoV-2 nsp13 in the host cell.

Data Presentation

Quantitative data for the inhibitor and enzyme are summarized below. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitor Profile for SARS-CoV-2 Nsp13

Compound Name	Target Enzyme	Assay Type	IC50 Value	Reference
nsp13-IN-1	SARS-CoV-2 Nsp13	ssDNA-stimulated ATPase	6 μ M	[11]
Cepharanthine	SARS-CoV-2 Nsp13	ATPase	0.4 mM (400 μ M)	[7][12]
Lumacaftor	SARS-CoV-2 Nsp13	ATPase	0.3 mM (300 μ M)	[7][12]

| Myricetin | SARS-CoV-2 Nsp13 | Unwinding Activity | Nanomolar range [[13]] |

Table 2: Reported Kinetic Parameters for SARS-CoV-2 Nsp13

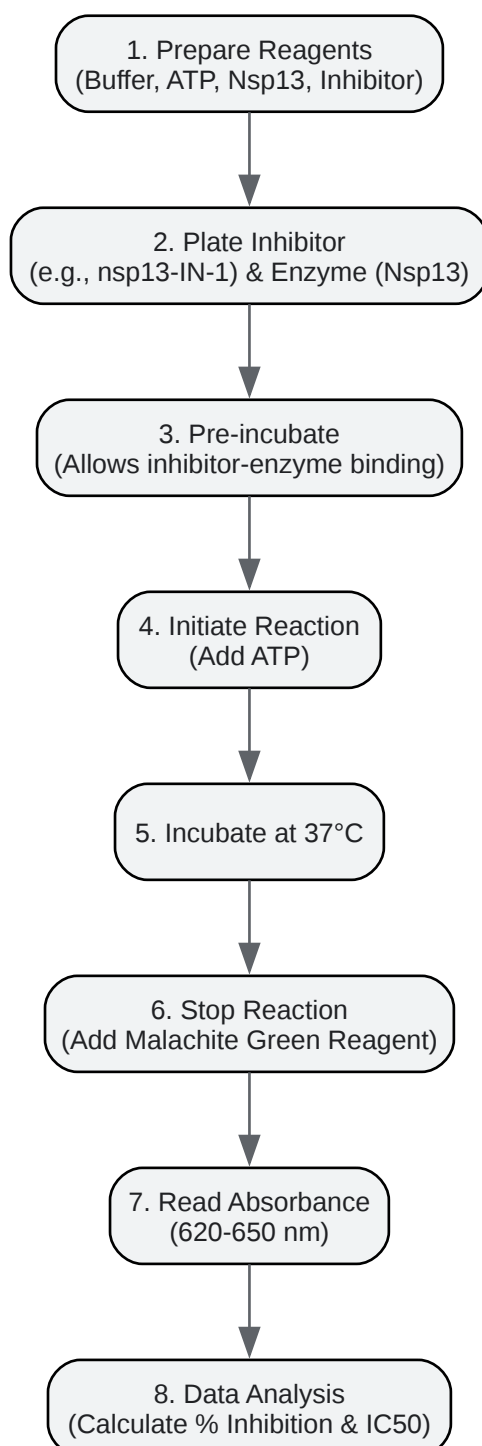
Substrate	K _m Value	Assay Condition	Reference
ATP	0.47 \pm 0.06 mM	Unwinding-associated activity	[13]
dsDNA	1.22 \pm 0.29 μ M	Unwinding-associated activity	[13]
dsDNA	2.6 μ M	FRET-based unwinding assay	[2]

| dsRNA | 1.0 μ M | FRET-based unwinding assay [[2]] |

Experimental Protocols

1. General Experimental Workflow

The overall workflow for the ATPase inhibition assay is a multi-step process that can be adapted for high-throughput screening.



General Workflow for Nsp13 ATPase Inhibition Assay

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Caption: A typical experimental workflow for the nsp13 ATPase assay.

2. Detailed Assay Protocol (Malachite Green-Based)

This protocol is adapted from published methods for measuring SARS-CoV-2 nsp13 ATPase activity.^{[7][8]}

Materials and Reagents:

- Purified recombinant SARS-CoV-2 Nsp13 protein
- nsp13-IN-1 or other test inhibitors
- ATP (high purity, ≥99%)
- Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
- Malachite Green Reagent (e.g., PiColorLock™ or similar)
- 96-well clear, flat-bottom plates
- Multichannel pipettor
- Spectrophotometric microplate reader

Procedure:

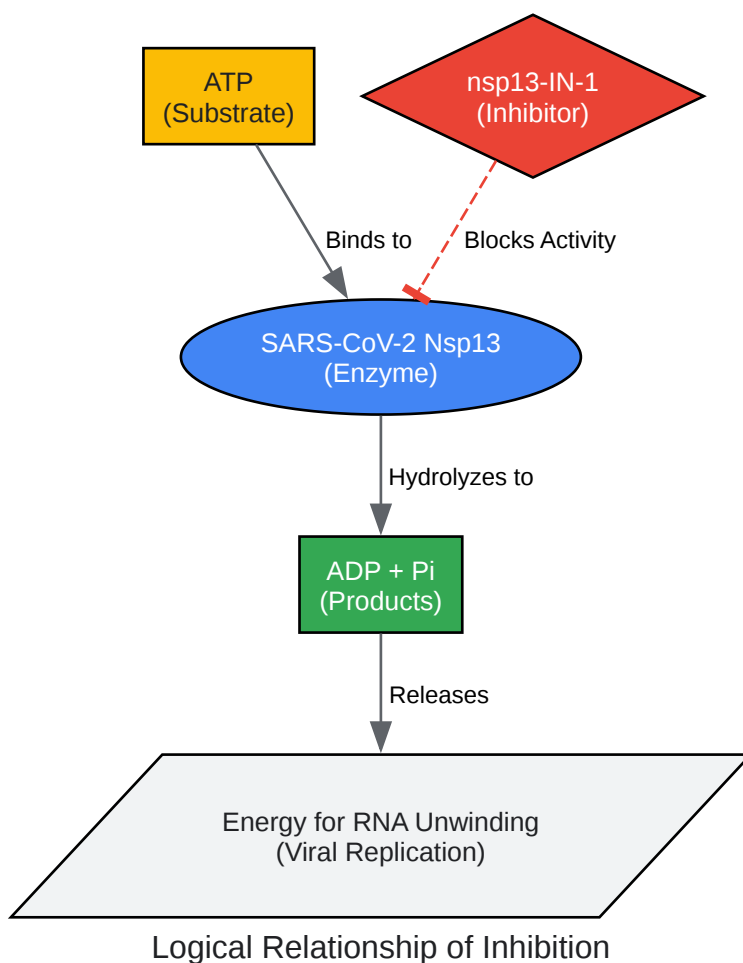
- Reagent Preparation:
 - Prepare the Assay Buffer and store it at 4°C.
 - Prepare a concentrated stock solution of ATP (e.g., 10 mM) in water, aliquot, and store at -20°C.
 - Prepare stock solutions of nsp13-IN-1 and other inhibitors in a suitable solvent (e.g., DMSO).

- Assay Setup:
 - In a 96-well plate, add 2 μ L of the inhibitor solution at various concentrations (for a dose-response curve) or DMSO for control wells.
 - Prepare a reaction mixture containing Assay Buffer and 150 nM of Nsp13 protein.
 - Add 10 μ L of the Nsp13 reaction mixture to each well.
 - Include controls:
 - Negative Control (No Enzyme): Wells with buffer and ATP but no Nsp13.
 - Positive Control (No Inhibitor): Wells with Nsp13, buffer, and ATP, but with DMSO instead of inhibitor.
 - Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction:
 - Prepare an ATP solution in Assay Buffer to a concentration that, when added to the wells, will result in a final concentration of 0.25 mM.
 - Initiate the reaction by adding 8 μ L of the ATP solution to each well, bringing the total reaction volume to 20 μ L.
 - Incubate the plate at 37°C for 20 minutes.[\[7\]](#)[\[8\]](#)
- Detection:
 - Stop the reaction by adding 80 μ L of the Malachite Green Reagent to each well.
 - Incubate at room temperature for 5-10 minutes to allow for color development.[\[7\]](#)[\[8\]](#)
 - Measure the absorbance at ~620 nm using a microplate reader.
- Data Analysis:

- Subtract the absorbance of the negative control (no enzyme) from all other readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor) using the formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Abs_inhibitor} / \text{Abs_positive_control}))$
- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Inhibition

The fundamental relationship between the enzyme, substrate, and inhibitor is based on the inhibitor's ability to prevent the enzyme from processing its substrate. Nsp13-IN-1 acts by binding to the nsp13 enzyme, which obstructs the hydrolysis of ATP. This, in turn, prevents the release of energy required for the helicase to unwind RNA, thereby halting a critical step in viral replication.



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Caption: Inhibition of nsp13 blocks ATP hydrolysis and viral replication.

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